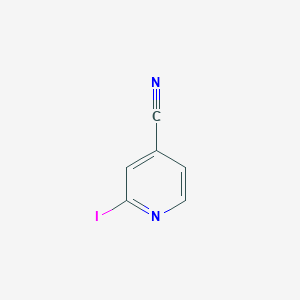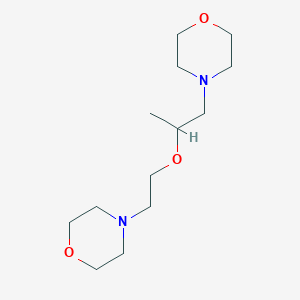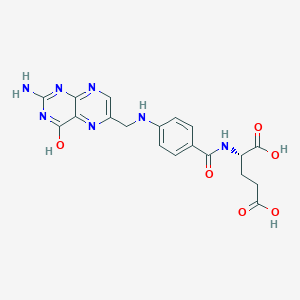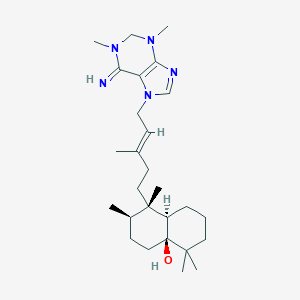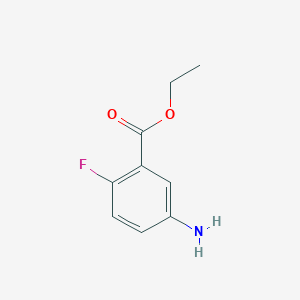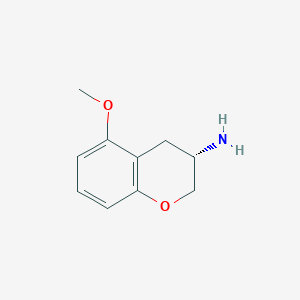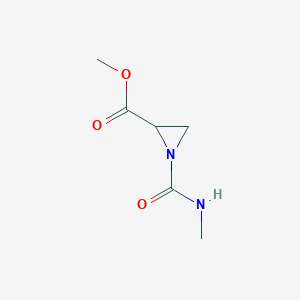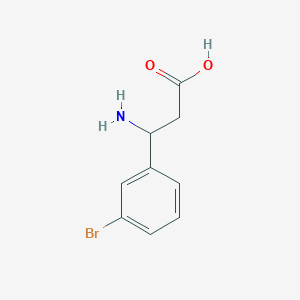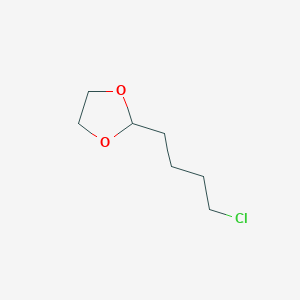
2-(4-Chlorobutyl)-1,3-dioxolane
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane derivatives involves starting from 4-chloromethyl-2-phenyl-1,3-dioxolane, prepared through the reaction of epichlorohydrin and benzaldehyde. This process highlights the compound's foundational synthesis pathway, contributing to further chemical studies and applications (Şekerci, 2000).
Molecular Structure Analysis
Structural studies of 2-(4-Chlorobutyl)-1,3-dioxolane derivatives, such as those focusing on α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane, utilize X-ray and IR analyses. These studies reveal preferred conformations and interactions unique to the compound, providing insight into its molecular structure and potential reactivity (Irurre et al., 1992).
Chemical Reactions and Properties
2-(4-Chlorobutyl)-1,3-dioxolane undergoes various chemical reactions, including bromination, dichlorocarbene addition, and epoxidation. These reactions demonstrate the compound's versatile chemical properties and its potential as a precursor for further chemical synthesis (Kerimov, 2001).
Physical Properties Analysis
The physical properties of 2-(4-Chlorobutyl)-1,3-dioxolane derivatives, such as copolymers with vinyl monomers, have been analyzed through methods like intrinsic viscosity measurements. These studies provide valuable information on the compound's behavior in solutions and potential applications in polymer science (Morariu & Bercea, 2004).
Scientific Research Applications
Synthesis of Anti-Cancer Drugs and Liquid Crystal Dopants : It is used as an intermediate in synthesizing anti-cancer platinum drugs and chiral dopants for liquid crystals (Aitken, 1990).
Preparation of Functionalized Carbonyl Compounds : This compound can be used to prepare various alcohols, dienic alcohols, and cyanooxepanes, along with functionalized carbonyl compounds (Gil, Ramón, & Yus, 1993).
Synthesis of Copolymers : It plays a key role in synthesizing copolymers with methyl methacrylate and styrene (Morariu & Bercea, 2004).
Synthesis of 1,3-Dioxolane Derivatives : The compound is useful for synthesizing 1,3-dioxolane derivatives and exploring their properties (Kerimov, 2001).
Fungicidal Activity : Certain derivatives of 2-(4-Chlorobutyl)-1,3-dioxolane show promising fungicidal activity, especially against powdery mildew (Gestel, Heeres, Janssen, & Reet, 1980).
Ortho-Functionalized Benzophenone Derivatives : Lithiation of this compound leads to the synthesis of ortho-functionalized benzophenone derivatives (Lukács, Porcs-Makkay, & Simig, 2004).
Chemical Research on Metal Complexes : Synthesized complexes of this compound with Co(II), Ni(II), and Cu(II) salts have potential applications in chemical research (Şekerci, 2000).
Antifungal Activity and Structure-Activity Relationships : Some polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane have shown antifungal activity comparable to established antifungals like ketoconazole and oxiconazole (Delcourt et al., 2004).
Improved Liquid Crystal Properties : 1,3-dioxolane-terminated liquid crystals enhance positive dielectric anisotropy and birefringence, leading to improved performance in liquid crystal displays (Chen et al., 2015).
Fire-Resistant Coatings : Due to its high hydrolytic stability and nonflammability, it has potential as a material for fire-resistant coatings (Dietrich, 1968).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorobutyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTDGDAKGDUYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409060 | |
| Record name | 2-(4-Chlorobutyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobutyl)-1,3-dioxolane | |
CAS RN |
118336-86-0 | |
| Record name | 2-(4-Chlorobutyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 118336-86-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



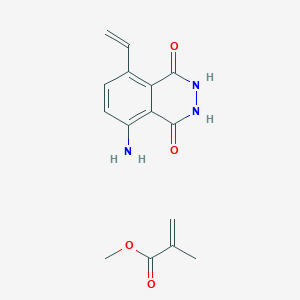
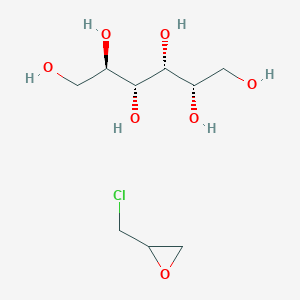
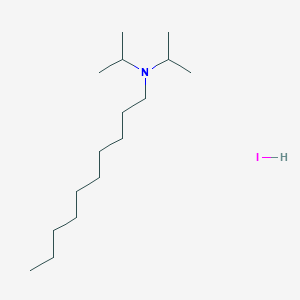
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)
